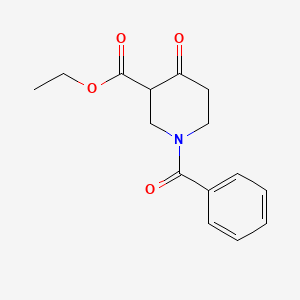

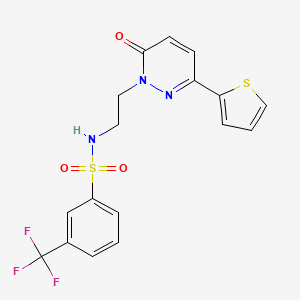

![molecular formula C15H19N3O3S B2533543 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2379993-74-3](/img/structure/B2533543.png)

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a potent and selective inhibitor of a specific protein kinase, making it a valuable tool for studying the role of this kinase in various biological processes.

Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, including various substitutions at the pyridine ring, has been explored for their antimicrobial activity against a range of aerobic and anaerobic bacteria. These compounds have shown promising minimal inhibitory concentration values, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).

Molecular Structure Analysis

Studies involving the structural analysis of pyridine derivatives through methods such as X-ray diffraction and spectroscopy have provided insights into their molecular conformations and intermolecular interactions. These investigations help in understanding the chemical behavior and potential reactivity of such compounds (Tranfić et al., 2011).

Corrosion Inhibition

Pyridine derivatives have been evaluated for their effectiveness in inhibiting the corrosion of mild steel in acidic environments. Their adsorption and corrosion inhibition properties have been assessed using various analytical techniques, highlighting their potential as corrosion inhibitors (Ansari et al., 2015).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of pyrrolidine-3-carbonitrile derivatives for antimicrobial and antioxidant activities represent another area of application. The antimicrobial activity of these compounds against various strains, alongside their potential antioxidant properties, underscores the versatile applications of pyridine derivatives in biomedical research (El-Mansy et al., 2018).

properties

IUPAC Name |

2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c16-9-12-5-6-17-15(8-12)21-11-13-2-1-7-18(10-13)22(19,20)14-3-4-14/h5-6,8,13-14H,1-4,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWKNZVAHQNFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2CC2)COC3=NC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

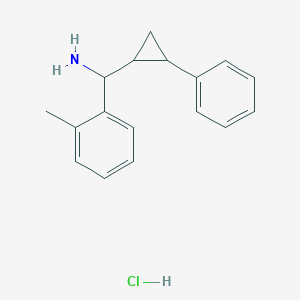

![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2533460.png)

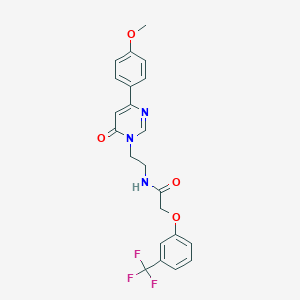

![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)

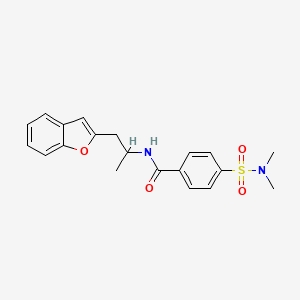

![3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533465.png)

![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2533468.png)

![4-Ethyl-5-fluoro-6-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2533476.png)

![N-(4-fluorophenyl)-2-[5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2533478.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2533482.png)